molecular formula C7H7N5O B12972476 N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide

N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide

Cat. No.: B12972476
M. Wt: 177.16 g/mol
InChI Key: MMDCBIOVSPELPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide typically involves multi-step reactions. One common method includes the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by various electrophilic reactions . Another approach involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted reactions and Fischer indole-type synthesis are promising due to their efficiency and scalability .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives like:

Uniqueness

N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide is unique due to its N’-hydroxy group, which enhances its binding affinity and specificity towards certain enzymes and receptors. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its potent biological activities .

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide

InChI

InChI=1S/C7H7N5O/c8-6(12-13)4-2-10-7-5(4)1-9-3-11-7/h1-3,13H,(H2,8,12)(H,9,10,11)

InChI Key

MMDCBIOVSPELPT-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C2=CN=CN=C2N1)/C(=N/O)/N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C(=NO)N

Origin of Product

United States

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